molecular formula C14H15BrFNO B14908340 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide

4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide

Cat. No.: B14908340
M. Wt: 312.18 g/mol
InChI Key: LQIUTOWCZAPRQH-UHFFFAOYSA-N
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Description

4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide is a substituted benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzamide ring, and a dicyclopropylmethylamine substituent on the amide nitrogen.

Properties

Molecular Formula

C14H15BrFNO

Molecular Weight

312.18 g/mol

IUPAC Name

4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide

InChI

InChI=1S/C14H15BrFNO/c15-10-5-6-11(12(16)7-10)14(18)17-13(8-1-2-8)9-3-4-9/h5-9,13H,1-4H2,(H,17,18)

InChI Key

LQIUTOWCZAPRQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC(=O)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzoic acid.

    Amidation Reaction: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is converted to an amide by reacting it with dicyclopropylmethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dicyclopropylmethyl group can influence the compound’s binding affinity and selectivity, while the bromine and fluorine atoms can affect its electronic properties and reactivity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzamide Derivatives

Compound Name Substituents Synthesis Method Key Physical/Spectral Data Applications/Notes
4-Bromo-N-(2-nitrophenyl)benzamide N-(2-nitrophenyl), 4-Br Condensation of 4-bromobenzoyl chloride with 2-nitroaniline Crystallographic Space group P1, two molecules per asymmetric unit Intermediate in organic synthesis
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide N-(2,6-difluorophenyl), 4-Br, 5-F, 2-O-(trifluoropropan-2-yl) Suzuki coupling, amidation LC-MS: m/z = 424 [M+H]+ Agrochemical intermediates (patented)
N-(2,4-Difluorophenyl)-2-fluorobenzamide N-(2,4-difluorophenyl), 2-F Direct amidation Mp: 110–112°C; ¹⁹F NMR: δ −114, −115, −118 ppm Structural studies (hydrogen bonding)
4-Bromo-2-fluorobenzylamine hydrochloride 4-Br, 2-F, benzylamine Reduction of nitrile or nitro groups White crystalline powder; used as a building block Pharmaceutical synthesis

Key Observations :

  • Substituent Effects : The dicyclopropylmethyl group in the target compound introduces significant steric hindrance compared to aryl or alkyl substituents (e.g., nitrophenyl in or difluorophenyl in ), which may reduce metabolic degradation but complicate synthetic accessibility.
  • Synthetic Routes : Suzuki cross-coupling (as in ) and direct amidation (as in ) are common methods for halogenated benzamides. The dicyclopropylmethyl group may require specialized coupling conditions to avoid steric interference.
  • Crystallography : Analogous compounds (e.g., ) exhibit planar aromatic rings and intramolecular hydrogen bonding (N–H···F, C–H···O), which stabilize their crystal structures. The dicyclopropylmethyl group may disrupt such interactions, altering solubility and crystallinity.

Electronic and Reactivity Profiles

  • Frontier Molecular Orbitals (FMOs): DFT studies on related bromo-thiophene benzamides (e.g., ) reveal that electron-withdrawing groups (e.g., Br, F) lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilic reactivity. The dicyclopropylmethyl group, being electron-donating, may counteract this effect.
  • Chemical Hardness: Calculated reactivity descriptors (e.g., ionization energy, electron affinity) for monosubstituted benzamides suggest that bromine and fluorine substituents increase electrophilicity, a trend likely applicable to the target compound.

Functional and Application Comparisons

  • Agrochemical Potential: Compounds like Broflanilide (ISO name), a structurally complex benzamide with trifluoromethyl and bromine substituents , demonstrate potent insecticidal activity. The dicyclopropylmethyl group in the target compound may confer similar bioactivity by interacting with insect GABA receptors.
  • Pharmaceutical Relevance : N-substituted benzamides (e.g., Zenarestat ) are explored as enzyme inhibitors. The dicyclopropylmethyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.

Biological Activity

The compound 4-bromo-N-(dicyclopropylmethyl)-2-fluorobenzamide is a member of the benzamide class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C14_{14}H16_{16}BrFNO
  • Molecular Weight : 305.19 g/mol

Physical Properties

PropertyValue
Melting PointData not available
SolubilityData not available
Log P (Partition Coefficient)Data not available

This compound exhibits various biological activities, primarily due to its interaction with specific biomolecular targets. Studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in disease processes.

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It may also modulate receptors associated with neurotransmission and other physiological functions.

Pharmacological Studies

Research has indicated several pharmacological activities associated with this compound:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing moderate antibacterial activity. Further studies are needed to elucidate the exact mechanism of action.

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